molecular formula C23H18N2O3 B5035962 N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No. B5035962
M. Wt: 370.4 g/mol
InChI Key: BLGDTVNICNSRGJ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide” is a complex organic compound that contains an indole and a phenyl ring, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a phenyl ring attached to the indole ring. The presence of these rings may contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

Indole compounds are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the presence of functional groups, and the nature of its chemical bonds .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activity. It could also involve studying its physical and chemical properties, and its safety and hazards .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-28-17-13-11-16(12-14-17)24-23(27)22(26)20-18-9-5-6-10-19(18)25-21(20)15-7-3-2-4-8-15/h2-14,25H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGDTVNICNSRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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